(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid Gentamicin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of several infections caused by certain types of bacteria, such as meningitis, infection of the blood, and serious urinary tract infections.
Some bacterial infections can be opportunistic infections (OIs) of HIV.
Gentamicin Sulfate is the sulfate salt form of gentamycin, a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea or M. echinospora, with antibacterial activity. Gentamicin is a thermostable complex containing the gentamicins C1, C1a, C2, C2a and C2b.
A complex of closely related aminoglycosides obtained from MICROMONOSPORA purpurea and related species. They are broad-spectrum antibiotics, but may cause ear and kidney damage. They act to inhibit PROTEIN BIOSYNTHESIS.
Brand Name: Vulcanchem
CAS No.: 1405-41-0
VCID: VC20749831
InChI: InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1
SMILES: CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Molecular Formula: C21H45N5O11S
Molecular Weight: 575.7 g/mol

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

CAS No.: 1405-41-0

Cat. No.: VC20749831

Molecular Formula: C21H45N5O11S

Molecular Weight: 575.7 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid - 1405-41-0

CAS No. 1405-41-0
Molecular Formula C21H45N5O11S
Molecular Weight 575.7 g/mol
IUPAC Name (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Standard InChI InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1
Standard InChI Key NWQISSNHRDDWRM-KFSSRJMVSA-N
Isomeric SMILES CC([C@@H]1CC[C@H]([C@H](O1)OC2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Canonical SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Colorform White amorphous powder
Melting Point 102-108 °C
105 °C (decomposition)

Chemical Structure and Identification

Molecular Structure and Nomenclature

Gentamicin sulfate represents a complex aminoglycoside antibiotic whose chemical structure features multiple amino and hydroxyl groups attached to a cyclohexane ring system. The IUPAC name, (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid, indicates its intricate stereochemistry and functional groups . The compound contains multiple chiral centers, with specific R and S configurations that are critical to its biological activity. These stereochemical features determine how the molecule interacts with bacterial ribosomal components, which ultimately affects its antimicrobial efficacy.

Physical and Chemical Properties

Gentamicin sulfate is characterized by high thermal stability and water solubility, properties that facilitate its pharmaceutical formulation and clinical administration . As a sulfate salt, the compound exhibits enhanced stability compared to its free base form, making it suitable for various dosage preparations. The positively charged amino groups in the molecule contribute to its binding affinity for bacterial ribosomal RNA, which is fundamental to its mechanism of action.

Production Methods and Manufacturing Process

Primary Production Approaches

Three principal methods are employed in the commercial production of gentamicin sulfate, each with distinct advantages and limitations:

Production MethodDescriptionAdvantagesLimitations
FermentationTraditional approach using suitable media to culture specific Micromonospora strainsWell-established process, cost-effective for large-scale productionVariable yield, potential impurity issues
Semi-synthesisCombines natural source extraction with chemical modificationImproved structural control, enhanced effectivenessRequires sophisticated chemical processing
Biological ConversionUtilizes microorganisms to transform precursor substancesEnvironmentally friendly, potential for novel derivativesMay have lower yields than traditional fermentation

The fermentation method remains the most widely utilized approach for industrial production, employing optimized culture media to stimulate gentamicin production by Micromonospora purpurea or related species .

Purification and Quality Control

The production process involves critical purification steps to ensure product quality. Ion exchange chromatography plays a vital role in removing impurities and achieving pharmaceutical-grade gentamicin sulfate. Specifically:

  • Anion exchange resins selectively adsorb negatively charged impurities while leaving gentamicin unaffected

  • Cation exchange resins further purify the compound in subsequent processing stages

Recent advancements in manufacturing techniques have significantly reduced impurity levels. Improved production methods have decreased total impurities from greater than 10% to less than 5%, with specific impurities like sisomicin reduced to less than 2% and kanamycinum (micronomicin) to less than 3% . These improvements enhance both safety and efficacy profiles of the final pharmaceutical product.

Mechanism of Action and Pharmacological Properties

Antimicrobial Mechanism

Gentamicin sulfate exerts its bactericidal effect through multiple mechanisms:

  • Binding to the 30S subunit of bacterial ribosomes

  • Inhibiting protein synthesis by preventing the formation of initiation complexes

  • Compromising bacterial cell membrane integrity

This multifaceted approach to bacterial killing makes gentamicin effective against a wide spectrum of pathogens, including both Gram-positive and Gram-negative aerobic bacteria. Notably, the compound demonstrates particular efficacy against Pseudomonas and Proteus organisms, which are often challenging to treat with other antibiotics .

Pharmacokinetics

The pharmacokinetic profile of gentamicin sulfate is characterized by:

  • Limited oral absorption, necessitating parenteral administration

  • Good tissue distribution following intramuscular injection, producing effective antibacterial concentrations in serum and urine

  • Minimal metabolism, with the drug excreted almost entirely in active form

  • Primary excretion via glomerular filtration with little to no tubular reabsorption

These properties influence dosing strategies and monitoring requirements in clinical settings, especially in patients with compromised renal function.

Therapeutic Applications and Clinical Efficacy

Spectrum of Activity

Gentamicin sulfate exhibits potent activity against numerous bacterial pathogens, making it valuable for treating various infections:

Bacterial GroupExamplesSensitivity
Gram-negative aerobic bacilliEscherichia coli, Klebsiella, Proteus, PseudomonasHighly susceptible
Gram-positive cocciStaphylococciSusceptible in vitro
EnterobacteriaceaeSalmonella, Shigella, EnterobacterSusceptible

The broad-spectrum activity positions gentamicin as a critical option for empiric therapy in severe infections before culture results become available .

Clinical Applications

Gentamicin sulfate demonstrates particular efficacy in:

  • Uncomplicated urinary tract infections, though relapse may occur in cases with complicating conditions

  • Treatment of select cases of Gram-negative bacteremia, where appropriate dosing can be life-saving

  • Combination therapy with beta-lactam antibiotics for synergistic effects against serious infections

The clinical utility of gentamicin must be balanced against potential toxicity concerns, particularly in vulnerable patient populations or during extended treatment courses.

Protective AgentsPotentiating Agents
Green tea extractsIndomethacin
Garlic preparationsCyclosporin
Saffron derivativesUric acid
Grape seed extractsVerapamil (Ca⁺⁺-channel blocker)
Sesame and oleanolic oils

Recent Developments and Future Directions

Combination Therapies and Novel Applications

Ongoing research explores synergistic combinations of gentamicin with other antimicrobials to enhance efficacy while potentially reducing required doses and associated toxicity risks. The continued evolution of resistant bacterial strains necessitates careful stewardship of this valuable antibiotic to preserve its clinical utility.

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